(E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxyacetophenone derivatives.
Introduction of the Hydrazone Group: The hydrazone group is introduced by reacting the benzofuran derivative with hydrazine hydrate and 2-methoxybenzaldehyde under reflux conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazone group can be reduced to form a hydrazine derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like ammonia or primary amines under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Studies on its biological activity can lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is not well-documented. its potential biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydrazone group, in particular, may play a crucial role in its interaction with biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Isopropyl (E)-5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate: This compound shares a similar structure but with an isopropyl ester group instead of an ethyl ester group.
Benzimidazole Derivatives: Compounds with a benzimidazole core, which also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
(E)-ethyl 5-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is unique due to its combination of functional groups and the benzofuran core
Properties
IUPAC Name |
ethyl 5-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-4-28-22(26)21-14(2)30-19-10-9-16(11-17(19)21)29-13-20(25)24-23-12-15-7-5-6-8-18(15)27-3/h5-12H,4,13H2,1-3H3,(H,24,25)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAYTZLEGBTAMA-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN=CC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N/N=C/C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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